Compound Description: Apixaban (Eliquis®) is an orally administered anticoagulant drug that acts as a direct factor Xa (FXa) inhibitor. [, , ] It is utilized in the prevention of stroke and systemic embolism in individuals with atrial fibrillation and for the treatment of deep vein thrombosis and pulmonary embolism. [, , ]
Relevance: Apixaban, while structurally distinct from N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide, shares a crucial structural element: the 4-(3-oxo-4-morpholinyl)phenyl moiety. [, , ] This shared moiety suggests potential similarities in their binding interactions with target proteins, despite differences in their overall structures and pharmacological activities.
Compound Description: This compound serves as a crucial intermediate in the synthesis of 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide (Apixaban). []
Relevance: This compound is structurally related to N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide through the shared presence of the morpholin-3-one ring system. [] The differences lie in the substituents attached to this core structure, highlighting the diversity that can be achieved through chemical modifications.
Compound Description: This series of compounds represents a novel class of molecules with potential antimicrobial activity. [] These compounds were synthesized and characterized, and their antimicrobial activity was evaluated.
Relevance: This group of compounds shares the thiophene-2-carboxamide moiety with N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide. [] The variations in substituents and the presence of additional heterocyclic rings in these compounds highlight the potential for structural diversity within this class.
Compound Description: This series, like the 9a-f series, belongs to a class of compounds under investigation for potential antimicrobial properties. [] These molecules incorporate a variety of heterocyclic ring systems, which may contribute to their biological activity.
Relevance: This series shares the thiophene, chloro, and 4-oxoazetidine structural features with N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide. [] Additionally, the incorporation of morpholine, piperidine, and piperazine rings in this series suggests a possible shared chemical space with the target compound and potential overlap in their biological targets.
Compound Description: This compound was synthesized as part of a study exploring novel chemical entities. [] Its biological activity and potential applications remain to be elucidated.
Relevance: Similar to the target compound, this structure includes both morpholine and piperidine ring systems, although their connectivity and substitution patterns differ. []
Compound Description: This group of compounds was synthesized and investigated as potential ligands for the 5-HT receptor, a target implicated in various neurological and physiological processes. []
Relevance: The presence of the 4-methyl-1-piperazinyl group in these compounds links them structurally to N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide. [] Although the core structures differ, this shared substituent hints at potential similarities in their binding affinities to specific protein targets.
Compound Description: SNC80 is a nonpeptidic δ-opioid agonist known for its stimulant-like effects in rodents and monkeys. [, ] It exhibits locomotor-stimulating, antiparkinsonian, and cocaine-like discriminative stimulus effects. [, ]
Relevance: SNC80 shares the piperazinyl moiety with N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide. [, ] The presence of this common structural feature suggests a possible connection in their pharmacological profiles, although their activities are mediated through different receptor systems.
Compound Description: (+)BW373U86 is a δ-opioid agonist structurally similar to SNC80. [] Like SNC80, it exhibits locomotor-stimulating effects in rodents. []
Relevance: (+)BW373U86 shares the piperazinyl moiety with N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide. [] This structural similarity, along with its similar pharmacological profile to SNC80, suggests a potential link in their mechanisms of action, despite targeting different receptor systems.
Compound Description: Oxymorphindole is a δ-opioid agonist. [] Like SNC80 and (+)BW373U86, it exhibits locomotor-stimulating effects in rodents. []
Relevance: While not sharing direct structural features with N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide, its classification as a δ-opioid agonist alongside SNC80 and (+)BW373U86 places it in a similar pharmacological category. [] This suggests a possible indirect relationship in their effects on locomotor activity, despite targeting different receptor subtypes.
Compound Description: DIM-C-pPhCF3 and its related p-substituted phenyl analogs belong to a new class of PPARγ agonists. [, ] These compounds demonstrated the ability to inhibit breast cancer cell growth and induce differentiation in 3T3-L1 preadipocytes. [, ]
Relevance: Although structurally distinct from N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide, the presence of the trifluoromethylphenyl group in DIM-C-pPhCF3 highlights the use of this moiety in medicinal chemistry. [, ] This shared feature suggests the possibility of exploring similar modifications in the target compound to modulate its physicochemical properties or biological activity.
Compound Description: RS 17053 is a selective α1A-adrenoceptor antagonist. [, ] It is used as a pharmacological tool to investigate the role of α1A-adrenoceptors in various physiological processes.
Relevance: RS 17053 shares the chloro and indole moieties with N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide. [, ] This structural similarity suggests a potential for overlapping binding profiles with certain targets, although their pharmacological activities may differ due to variations in the overall structure.
Compound Description: SB216469 (Rec 15/2739) is a selective α1L/1A-adrenoceptor antagonist. [] It is used to investigate the roles of these receptor subtypes in various physiological and pathological conditions.
Relevance: SB216469 shares the piperazinyl moiety with N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide. [] While their core structures differ significantly, this shared substituent implies a potential for interacting with similar binding sites on specific protein targets.
Compound Description: This compound is an α1-adrenoceptor antagonist with a distinct chemical structure compared to other related compounds. []
Relevance: Despite its distinct structure, this compound, along with RS 17053 and SB216469, highlights the diversity of chemical structures capable of interacting with α1-adrenoceptor subtypes. [] This diversity underscores the complexity of these receptors and the potential for developing subtype-selective ligands.
Compound Description: GR-127935 is a non-selective 5-HT1B/D receptor antagonist. [] This compound is used to study the role of 5-HT1B/D receptors in various physiological processes, including gastric accommodation.
Relevance: GR-127935 shares the piperazinyl moiety with N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide. [] While their core structures differ, the presence of this shared pharmacophore suggests a possible commonality in their binding to certain protein targets.
Compound Description: SB-216641 hydrochloride is a selective 5-HT1B receptor antagonist. [] It is used to study the specific roles of the 5-HT1B receptor subtype.
Relevance: While not directly sharing structural features with N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide, SB-216641 hydrochloride's classification as a selective 5-HT1B antagonist, alongside the non-selective antagonist GR-127935, highlights the importance of subtype selectivity in drug development. []
Compound Description: BRL-15572 hydrochloride is a selective 5-HT1D receptor antagonist. [] It is a valuable tool for dissecting the roles of different 5-HT receptor subtypes.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.